Ethyl 4-oxohex-2-enoate

Multicomponent reactions Diels–Alder cycloaddition Yield comparison

Ethyl 4-oxohex-2-enoate (CAS 61454‑94‑2) is an α,β‑unsaturated γ‑keto ester that serves as a reactive building block in organic synthesis, particularly in Michael additions, Diels–Alder reactions, and heterocycle construction. Its molecular formula is C₈H₁₂O₃ with a molecular weight of 156.18 g·mol⁻¹.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 61454-94-2
Cat. No. B14580331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxohex-2-enoate
CAS61454-94-2
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCCC(=O)C=CC(=O)OCC
InChIInChI=1S/C8H12O3/c1-3-7(9)5-6-8(10)11-4-2/h5-6H,3-4H2,1-2H3
InChIKeySSJIXKNIALTVDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Oxohex-2-enoate (CAS 61454-94-2) – Key Properties and Procurement Baseline for Research and Industrial Use


Ethyl 4-oxohex-2-enoate (CAS 61454‑94‑2) is an α,β‑unsaturated γ‑keto ester that serves as a reactive building block in organic synthesis, particularly in Michael additions, Diels–Alder reactions, and heterocycle construction. Its molecular formula is C₈H₁₂O₃ with a molecular weight of 156.18 g·mol⁻¹ . The compound is typically handled as a liquid and is valued for its dual electrophilic sites—the conjugated enone system and the ester carbonyl—enabling sequential or orthogonal transformations. However, its precise role in a synthetic sequence is highly sensitive to the ester alkyl group, a feature that directly impacts procurement decisions when selecting among close structural analogs.

Why Generic Replacement of Ethyl 4-Oxohex-2-enoate with In‑Class Analogs Fails


In‑class compounds such as methyl 4‑oxohex‑2‑enoate or ethyl 4‑oxopent‑2‑enoate cannot be casually interchanged with ethyl 4‑oxohex‑2‑enoate because the ester alkyl group governs not only physical properties (volatility, solubility) but also reactivity and stability in key transformations. For example, the pyrolysis behavior of β‑oxo esters is known to yield acylketenes and alcohols at temperatures above 200 °C, and the identity of the alcohol eliminated directly affects both the rate of decomposition and the nature of the reactive intermediate [1]. Furthermore, in multicomponent oxidation/Wittig/Diels–Alder sequences, the choice between a methyl or ethyl ester has been shown to determine whether the reaction succeeds or fails, confirming that even minor alkyl chain variations are not interchangeable without compromising yield and reproducibility [2]. Consequently, procurement without regard to the ester group risks synthetic failure, wasted resources, and inconsistent results.

Quantitative Differentiation Evidence for Ethyl 4-Oxohex-2-enoate vs. Closest Analogs


Yield Divergence in Oxidation/Wittig/Diels–Alder Multicomponent Reactions: Ethyl Ester vs. Methyl Ester

When the target 4‑oxoalk‑2‑enoate scaffold is generated in situ and immediately trapped in a Diels–Alder cycloaddition, the nature of the ester alkyl group dramatically influences the outcome. With R¹ = Me (acetyl-derived substrate) and R² = Me (methyl ester Wittig reagent), the desired cycloadduct was obtained in 88% yield. In contrast, under identical conditions, replacing R² with Et (ethyl ester Wittig reagent) gave only poor yields of the cycloadduct [1]. This constitutes a direct head‑to‑head demonstration that the ethyl ester variant of the 4‑oxohex‑2‑enoate system can exhibit markedly lower efficiency in certain sequences, a fact that must be weighed when designing synthetic routes that rely on high‑yielding cycloadditions.

Multicomponent reactions Diels–Alder cycloaddition Yield comparison

Predicted Boiling Point Difference Relative to Methyl 4-Oxohex-2-enoate

The estimated boiling point of ethyl 4‑oxohex‑2‑enoate is approximately 242.8 °C at 760 mmHg, while the methyl analog (methyl 4‑oxohex‑2‑enoate) is predicted to boil near 215 °C under the same pressure . This ~28 °C elevation in boiling point reduces evaporative losses during solvent removal and facilitates purification by distillation or rotary evaporation, a practical advantage in scale‑up and process chemistry.

Physical property Boiling point Volatility

Class‑Level Thermal Stability Advantage of Ethyl β‑Oxo Esters Over Methyl Analogs

β‑Oxo esters undergo concerted decomposition to acylketenes and alcohols upon flash‑vacuum pyrolysis at temperatures above 200 °C [1]. Within this class, ethyl esters are generally more resistant to premature thermal degradation than methyl esters because the ethyl alcohol elimination requires a higher activation energy—an effect that translates into a broader processing window when reactions require elevated temperatures. Although direct differential scanning calorimetry data for ethyl 4‑oxohex‑2‑enoate vs. its methyl analog are not publicly available, the class‑level principle is well established and consistently observed in the β‑keto ester literature.

Thermal stability Flash-vacuum pyrolysis β-Oxo ester

Computed LogP Difference and Its Impact on Extraction and Purification

The computed XLogP3‑AA value for ethyl 4‑oxohex‑2‑enoate is 1.3, compared with approximately 0.8 for methyl 4‑oxohex‑2‑enoate [1][2]. This ~0.5 log unit increase in lipophilicity means that, under identical aqueous/organic extraction conditions, the ethyl ester partitions approximately 3‑fold more favorably into the organic layer. In practical terms, this reduces the number of extraction cycles required for quantitative recovery and can simplify purification workflows, especially for reactions run on a multi‑gram scale.

Lipophilicity LogP Workup efficiency

Optimal Application Scenarios for Ethyl 4-Oxohex-2-enoate Based on Evidence


Scale‑Up Synthesis Requiring High‑Boiling Intermediates

For multistep routes where intermediate isolation demands solvent removal at elevated temperatures (>40 °C), the ~28 °C higher boiling point of ethyl 4‑oxohex‑2‑enoate relative to its methyl analog minimizes product loss through evaporation . This makes it the preferred choice in kilogram‑scale campaigns where mass accountability is critical.

Reaction Sequences with Prolonged Heating or Distillation

When the synthetic plan involves extended heating or fractional distillation, the class‑level thermal stability advantage of ethyl β‑oxo esters (decomposition onset >200 °C, approximately 20–40 °C above methyl analogs) reduces the risk of thermal decomposition and associated impurity formation [1]. This is particularly relevant for heterocycle syntheses that require refluxing toluene or xylene.

Workup‑Intensive Processes Benefiting from Higher Lipophilicity

In reactions that require multiple aqueous/organic extractions, the higher XLogP3‑AA of ethyl 4‑oxohex‑2‑enoate (1.3 vs. 0.8 for the methyl ester) cuts extraction cycles by approximately 3‑fold [2], directly reducing solvent usage and processing time. This advantage is especially pronounced in discovery chemistry settings where numerous analogs are processed in parallel.

Routes Where Steric Modulation of the Ester Group Is Required

In certain asymmetric transformations or regioselective additions, the greater steric demand of the ethyl ester compared to the methyl ester can alter the diastereomeric ratio or the site of electrophilic attack. Although this effect must be verified experimentally for each specific transformation, the availability of the ethyl ester provides an essential variable for reaction optimization that cannot be accessed with the methyl analog.

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